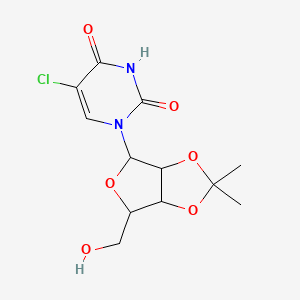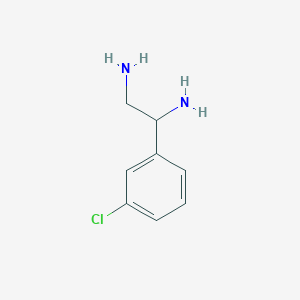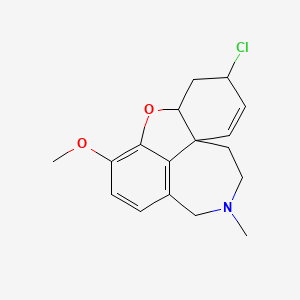
5-Chloro-2',3'-O-isopropylidene-D-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2’,3’-O-isopropylidene-D-uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include a chlorine atom at the 5-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups. This compound is of interest due to its potential antiviral and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’,3’-O-isopropylidene-D-uridine typically involves the protection of the hydroxyl groups on uridine followed by chlorination. One common method involves the following steps:
Protection: Uridine is treated with acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Chlorination: The protected uridine is then reacted with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .
化学反应分析
Types of Reactions
5-Chloro-2’,3’-O-isopropylidene-D-uridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Deprotection: Acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, are used to remove the isopropylidene group.
Major Products
Substitution: Depending on the nucleophile used, products can include azido-uridine or thio-uridine derivatives.
Deprotection: The major product is the deprotected uridine derivative.
科学研究应用
5-Chloro-2’,3’-O-isopropylidene-D-uridine has several applications in scientific research:
Antiviral Research: It has been studied for its potential to inhibit viral replication, particularly in the context of hepatitis C and other viral infections.
Anticancer Research: This compound has shown promise as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells.
Biochemical Studies: It is used as a tool to study nucleoside metabolism and the effects of nucleoside analogs on cellular processes.
作用机制
The mechanism of action of 5-Chloro-2’,3’-O-isopropylidene-D-uridine involves its incorporation into nucleic acids or inhibition of key enzymes:
Incorporation into Nucleic Acids: Once incorporated into RNA or DNA, it can cause chain termination or the formation of defective nucleic acids.
Enzyme Inhibition: It inhibits ribonucleotide reductase, thereby reducing the pool of deoxynucleotide triphosphates available for DNA synthesis.
相似化合物的比较
Similar Compounds
5-Chloro-2’,3’-O-isopropylidene-D-cytidine: Similar in structure but with a cytosine base instead of uracil.
5’-Chloro-2’,3’-O-isopropylideneadenosine: Similar in structure but with an adenine base instead of uracil
Uniqueness
5-Chloro-2’,3’-O-isopropylidene-D-uridine is unique due to its specific modifications, which confer distinct antiviral and anticancer properties. Its ability to inhibit ribonucleotide reductase and its potential for incorporation into nucleic acids make it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
5-chloro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZJIGLBUSHTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)











